molecular formula C6H5ClO3S B153102 5-Chloro-4-methoxythiophene-3-carboxylic acid CAS No. 133659-14-0

5-Chloro-4-methoxythiophene-3-carboxylic acid

Cat. No.: B153102
CAS No.: 133659-14-0
M. Wt: 192.62 g/mol
InChI Key: CEOFOUVVEMMYDW-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxythiophene-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H5ClO3S and a molecular weight of 192.62 g/mol . This compound is characterized by the presence of a chlorine atom, a methoxy group, and a carboxylic acid group attached to a thiophene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid typically involves the chlorination of 4-methoxythiophene-3-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-methoxythiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxythiophene-3-carboxylic acid depends on its chemical interactions with molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methoxythiophene-3-carboxylic acid is unique due to the specific combination of functional groups attached to the thiophene ring.

Biological Activity

5-Chloro-4-methoxythiophene-3-carboxylic acid (5-Cl-4-MeO-T-3-COOH) is an organic compound recognized for its diverse biological activities, particularly in pharmaceutical and agrochemical applications. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₆H₅ClO₃S and a molecular weight of 192.62 g/mol. Its structure includes:

  • A thiophene ring , which contributes to its unique chemical properties.
  • A chlorine atom at the 5-position.
  • A methoxy group (-OCH₃) at the 4-position.
  • A carboxylic acid group (-COOH) at the 3-position.

This combination of functional groups enhances its reactivity and biological potential, making it a valuable building block in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Potential

Recent studies have explored the antiproliferative effects of derivatives of this compound against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting the proliferation of human colon adenocarcinoma cells and breast cancer cells . The mechanisms involve interaction with specific enzymes or pathways relevant to cancer progression.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The chlorine atom and methoxy group influence its reactivity, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions with biological molecules . This interaction profile suggests that the compound could affect enzyme activity or receptor binding, leading to its observed pharmacological effects.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Key methods include:

  • Chlorination of 4-methoxythiophene-3-carboxylic acid using thionyl chloride or phosphorus pentachloride.
  • Conversion of carboxylic acid groups to other functional groups (e.g., amides) to enhance biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
5-Methoxythiophene-3-carboxylic acidMethoxy group at position 4Lacks chlorine; different reactivity
4-Chlorothiophene-3-carboxylic acidChlorine at position 4No methoxy group; different solubility
5-Chloro-2-thiophenecarboxylic acidChlorine at position 5Variations in biological activity
Thiophene-3-carboxylic acidNo substituents on thiopheneBase structure; serves as a starting point

The unique combination of chlorine, methoxy, and carboxylic functionalities in this compound distinguishes it from these similar compounds, enhancing its utility in specific applications .

Case Studies

  • Anti-inflammatory Study : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro, suggesting potential for developing new anti-inflammatory drugs .
  • Anticancer Research : In a series of experiments, derivatives were tested against multiple cancer cell lines, showing varied levels of antiproliferative activity. The most active derivative inhibited cell growth by over 70% compared to untreated controls .

Properties

IUPAC Name

5-chloro-4-methoxythiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOFOUVVEMMYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380893
Record name 5-chloro-4-methoxythiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133659-14-0
Record name 5-chloro-4-methoxythiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-methoxythiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 4-methoxythiophene-3-carboxylic acid (3.16 g) in chloroform (10 ml) was added freshly distilled sulphuryl chloride (1.8 ml). After the exothermic reaction had subsided the product was extracted into 2N NaOH and washed with chloroform. The aqueous solution was acidified with 2N HCl and extracted into dichloromethane, washed with water, dried over magnesium sulphate and the solvent evaporated. The product was crystallised from dichloromethane/n-hexane.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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